molecular formula C9H10ClNO2 B7766342 (2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate

(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate

Cat. No.: B7766342
M. Wt: 199.63 g/mol
InChI Key: JJDJLFDGCUYZMN-MRVPVSSYSA-N
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Description

(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate is a chiral compound with significant applications in various fields, including pharmaceuticals and biochemistry. Its structure consists of an azaniumyl group attached to a propanoate backbone, with a chlorophenyl group at the third position. This compound is known for its enantiomeric purity and is often used in the synthesis of chiral drug intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate typically involves the use of biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis is preferred due to its environmentally friendly nature and the ability to conduct reactions under mild conditions, avoiding issues like racemization and isomerization .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through solid-phase synthesis methods. These methods allow for the automation of the synthesis process, simplifying the procedure and reducing product losses . The use of biocatalysts in industrial production also ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are usually conducted under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical reactions. This interaction can lead to various physiological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-azaniumyl-3-(3-chlorophenyl)propanoate: The enantiomer of the compound, with similar chemical properties but different biological activity.

    3-(3-chlorophenyl)propanoic acid: A related compound lacking the azaniumyl group, with different reactivity and applications.

    3-chlorophenylalanine: Another similar compound used in the synthesis of pharmaceuticals and as a biochemical reagent.

Uniqueness

(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate is unique due to its high enantiomeric purity and specific interactions with molecular targets. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial production .

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDJLFDGCUYZMN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80126-52-9
Record name 3-Chloro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80126-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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